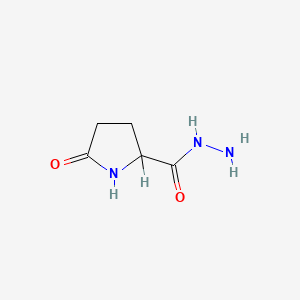
2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is an organic compound that features both a benzenesulfonyl group and a thiophene ring. This compound is of interest due to its unique structural properties, which combine aromatic and heteroaromatic systems, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid.
Reaction with thiophene: The benzenesulfonyl chloride is then reacted with thiophene in the presence of a base such as pyridine to form 2-(benzenesulfonyl)thiophene.
Amination: The final step involves the introduction of the ethan-1-amine group. This can be achieved through a nucleophilic substitution reaction where 2-(benzenesulfonyl)thiophene is reacted with ethylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-2-(furan-2-yl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
2-(benzenesulfonyl)-2-(pyridin-2-yl)ethan-1-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.
Properties
CAS No. |
903094-46-2 |
|---|---|
Molecular Formula |
C12H13NO2S2 |
Molecular Weight |
267.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



